molecular formula C11H16ClN B2465799 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride CAS No. 2060063-29-6

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride

Cat. No. B2465799
CAS RN: 2060063-29-6
M. Wt: 197.71
InChI Key: UDFDYBDQGNCWRR-UHFFFAOYSA-N
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Description

“1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2060063-29-6 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 1-phenethylcyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride” is 1S/C11H15N.ClH/c12-11(8-9-11)7-6-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a melting point of 150-155 degrees Celsius . The physical form of “1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride” is a powder .

Scientific Research Applications

Synthesis and Reactivity

  • Dimethylzinc-mediated additions : Hydrozirconation of alkynes with zirconocene hydrochloride followed by transmetalation to dimethylzinc forms reactive alkenyl organometallic reagents. This process leads to the creation of C-cyclopropylalkylamines, offering a pathway for the formation of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride (Wipf, Kendall, & Stephenson, 2003).

  • Enamines and trimethylsilyl enol ethers : The reaction of enamines with Et3Al and CH2I2 yields cyclopropyl amines, demonstrating an alternative synthetic route for compounds like 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride (Kadikova et al., 2015).

  • Lewis acid-catalyzed ring-opening : This methodology involves the opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, offering a synthetic approach for related amines (Lifchits & Charette, 2008).

Medicinal Chemistry and Drug Design

  • Antidepressant Potential : The study of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, related to 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride, revealed several compounds with potent antidepressant activity, outperforming traditional antidepressants like imipramine and desipramine (Bonnaud et al., 1987).

  • Potential σ1 Ligands : The synthesis and structure−activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride, demonstrate their potential as σ1 ligands, important for developing novel therapeutic agents (Nakazato et al., 1999).

Other Applications

  • Transformation to N-Monoalkylhydroxylamines : Demonstrating the versatility of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride derivatives, their transformation into N-monoalkylhydroxylamines suggests a range of potential applications in chemical synthesis (Tokuyama, Kuboyama, & Fukuyama, 2003).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-phenylethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(8-9-11)7-6-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFDYBDQGNCWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride

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